molecular formula C14H17BrN2 B3135941 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole CAS No. 406236-01-9

5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole

Cat. No. B3135941
CAS RN: 406236-01-9
M. Wt: 293.2 g/mol
InChI Key: RNMOJJSCEFBRCV-UHFFFAOYSA-N
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Description

“5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are a crucial part of these reactions .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

Benzimidazole derivatives, including structures similar to 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole, are crucial in medicinal chemistry due to their broad pharmacological activities. These compounds have been extensively explored for their potential in treating various diseases, exhibiting properties such as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant activities. The modification of the benzimidazole nucleus has led to pharmacologically active compounds of therapeutic interest, underscoring their importance in drug discovery and development (Babbar, Swikriti, & Arora, 2020; Shareef, Khan, Babu, & Kamal, 2019).

Organic Synthesis and Catalysis

The synthesis and functionalization of benzimidazole derivatives, akin to 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole, have significant implications in organic chemistry. These compounds serve as key intermediates in the synthesis of complex molecules. Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the role of benzimidazoles and related heterocycles. These advancements not only offer new pathways for creating bond connections essential in pharmaceuticals but also emphasize sustainability through recyclable catalysts (Kantam, Reddy, Srinivas, & Bhargava, 2013).

Material Science and Corrosion Inhibition

Imidazole and its derivatives, closely related to the chemical structure of interest, are known for their effective corrosion inhibition properties. These compounds, characterized by a 5-membered heterocyclic ring, are widely used due to their environmental friendliness, low toxicity, and cost-effectiveness. The structure facilitates strong adsorption onto metal surfaces, providing a hydrophobic film that significantly reduces corrosion. This application is particularly relevant in the petroleum industry, showcasing the compound's utility beyond pharmacology (Sriplai & Sombatmankhong, 2023).

Safety and Hazards

While specific safety and hazard information for “5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are toxic if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazoles are being increasingly used in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This opens up new opportunities for researchers to design future generation novel and potent imidazole-containing drugs .

properties

IUPAC Name

5-bromo-1-(cyclohexylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h6-8,10-11H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMOJJSCEFBRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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